3-(4-(Tert-butyl)phenyl)azetidin-3-ol 3-(4-(Tert-butyl)phenyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18251737
InChI: InChI=1S/C13H19NO/c1-12(2,3)10-4-6-11(7-5-10)13(15)8-14-9-13/h4-7,14-15H,8-9H2,1-3H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

3-(4-(Tert-butyl)phenyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18251737

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Tert-butyl)phenyl)azetidin-3-ol -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 3-(4-tert-butylphenyl)azetidin-3-ol
Standard InChI InChI=1S/C13H19NO/c1-12(2,3)10-4-6-11(7-5-10)13(15)8-14-9-13/h4-7,14-15H,8-9H2,1-3H3
Standard InChI Key CSDPWEIHXJNFOZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2(CNC2)O

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s IUPAC name, 3-(4-(tert-butyl)phenyl)azetidin-3-ol, reflects its core structure:

  • A saturated azetidine ring (C₃H₇N) with a hydroxyl (-OH) group at position 3.

  • A para-substituted tert-butyl group (-C(CH₃)₃) on the phenyl ring attached to the azetidine’s 3-position.

The tert-butyl group introduces significant steric bulk, potentially influencing the compound’s conformational flexibility and intermolecular interactions . The hydroxyl group enhances polarity, enabling hydrogen bonding with biological targets or solvents .

Molecular Formula and Weight

  • Molecular formula: C₁₃H₁₉NO

  • Molecular weight: 205.30 g/mol .

Synthesis and Reaction Pathways

Alkylation of Hydroxyazetidine Derivatives

A common approach involves functionalizing 3-hydroxyazetidine precursors with tert-butyl-substituted aryl electrophiles. For example:

  • Substrate Preparation: 3-Hydroxyazetidine hydrochloride is deprotonated using a strong base like cesium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) .

  • Coupling Reaction: The resulting alkoxide reacts with 4-(tert-butyl)benzyl bromide or analogous electrophiles via nucleophilic substitution.

  • Workup: Purification via column chromatography yields the target compound .

Example Protocol:

A mixture of 3-hydroxyazetidine hydrochloride (1.0 equiv), 4-(tert-butyl)benzyl bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv) in DMSO is stirred at 90°C for 2 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified by silica gel chromatography .

Superbase-Mediated Ring Closure

Lithium diisopropylamide (LDA) or related superbases can facilitate azetidine ring formation from epoxide precursors:

  • Epoxides derived from tert-butyl-substituted styrenes are treated with LDA at −78°C, inducing ring closure to form the azetidine scaffold .

Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is often employed to protect the azetidine nitrogen during synthesis:

  • Boc Protection: tert-Butyl 3-hydroxyazetidine-1-carboxylate is synthesized via carbamate formation .

  • Functionalization: The hydroxyl group is alkylated with 4-(tert-butyl)phenyl derivatives.

  • Deprotection: Trifluoroacetic acid removes the Boc group, yielding the final product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data for the structurally similar 3-(3-tert-butylphenyl)azetidin-3-ol (PubChem CID: 165680002) provides a benchmark :

  • ¹H NMR (CDCl₃):

    • δ 7.45–7.30 (m, 4H, Ar-H), 4.50–4.20 (m, 1H, OH), 3.80–3.60 (m, 4H, azetidine-H), 1.35 (s, 9H, tert-butyl).

  • ¹³C NMR:

    • δ 150.2 (C-OH), 134.5–125.0 (Ar-C), 60.1 (azetidine-C), 34.5 (C(CH₃)₃), 31.2 (CH₃).

The para-substituted isomer is expected to exhibit simplified aromatic splitting patterns due to symmetry .

Mass Spectrometry

  • ESI-MS: A molecular ion peak at m/z 206.1 [M+H]⁺ aligns with the molecular formula C₁₃H₁₉NO .

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO, methanol); low in hexane.
Melting PointNot reported; analogs range 80–120°C .
LogPEstimated ~2.5 (tert-butyl enhances lipophilicity) .

Challenges and Future Directions

  • Stereoselective Synthesis: Achieving enantiopure forms remains challenging due to the azetidine ring’s strain .

  • Biological Profiling: No data exists on the compound’s antimicrobial or anticancer activity; testing against resistant pathogens is warranted .

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